![molecular formula C18H18Cl3N3O B13122610 1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B13122610.png)
1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride is a complex organic compound that features a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride typically involves multiple steps, including cyclization and spiro-annulation reactions. The process often starts with the preparation of key intermediates, such as substituted piperidines and pyrrolopyridines, followed by their coupling under specific conditions to form the spirocyclic core. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Spiro[chromane-2,4’-piperidine] Derivatives: These compounds also feature a spirocyclic structure and are studied for their medicinal chemistry applications.
Uniqueness
1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride is unique due to its specific spirocyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C18H18Cl3N3O |
|---|---|
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
1'-[(2,4-dichlorophenyl)methyl]spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-2'-one;hydrochloride |
InChI |
InChI=1S/C18H17Cl2N3O.ClH/c19-13-4-3-12(14(20)10-13)11-23-15-2-1-7-22-16(15)18(17(23)24)5-8-21-9-6-18;/h1-4,7,10,21H,5-6,8-9,11H2;1H |
InChI-Schlüssel |
APFQFERCOLTQKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12C3=C(C=CC=N3)N(C2=O)CC4=C(C=C(C=C4)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


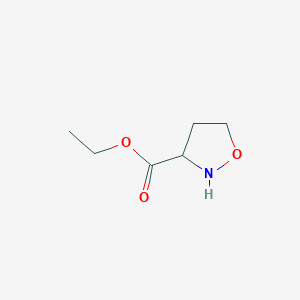
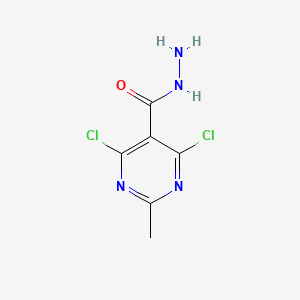
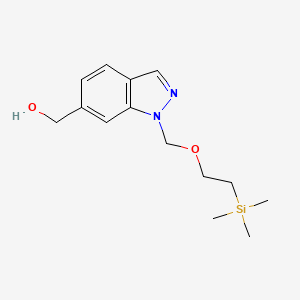

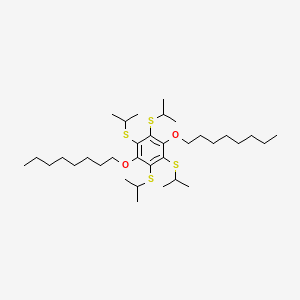
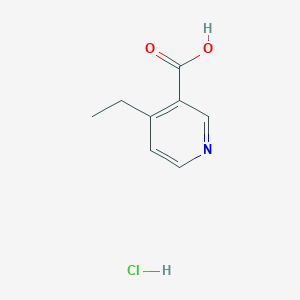
![(3aR,4aR,8R,8aR,9aR)-8-Hydroxy-8a-methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13122573.png)
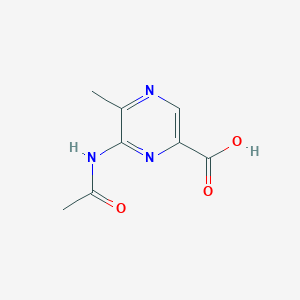
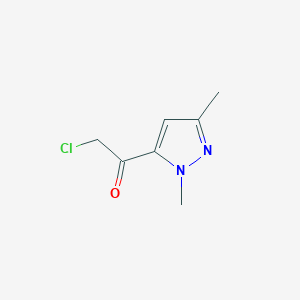
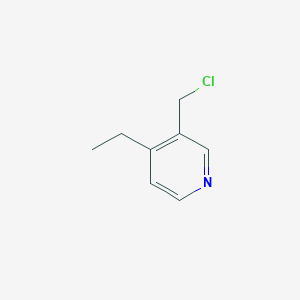
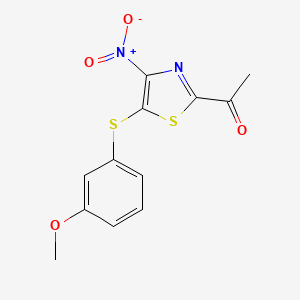
![N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine](/img/structure/B13122600.png)
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B13122617.png)
![2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)
